N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C29H23ClN4OS and a molecular weight of 511.05 g/mol . This compound is known for its unique structure, which combines a biphenyl group, a benzimidazole moiety, and a hydrazide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl-4-carbaldehyde is synthesized through a Friedel-Crafts acylation reaction.
Synthesis of Benzimidazole Derivative: The benzimidazole derivative is prepared by reacting o-phenylenediamine with 4-chlorobenzyl chloride.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the benzimidazole derivative in the presence of a hydrazine derivative to form the target compound.
Chemical Reactions Analysis
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The biphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include:
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: This compound has a similar structure but with a tert-butyl group instead of a biphenyl group.
N’-[(E)-(4-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: This variant contains a methoxy group, which can alter its chemical properties and biological activity.
The uniqueness of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide lies in its combination of structural elements, which confer specific chemical reactivity and biological activity not found in its analogs.
Properties
Molecular Formula |
C29H23ClN4OS |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H23ClN4OS/c30-25-16-12-22(13-17-25)19-34-27-9-5-4-8-26(27)32-29(34)36-20-28(35)33-31-18-21-10-14-24(15-11-21)23-6-2-1-3-7-23/h1-18H,19-20H2,(H,33,35)/b31-18+ |
InChI Key |
CDAXRSZGYDAHIW-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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